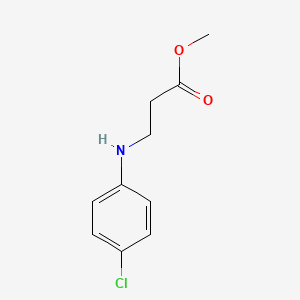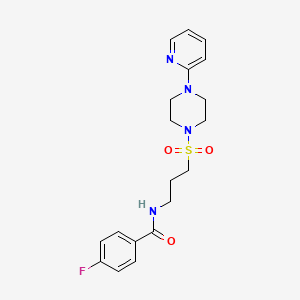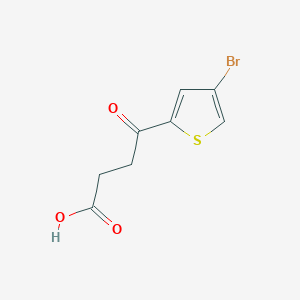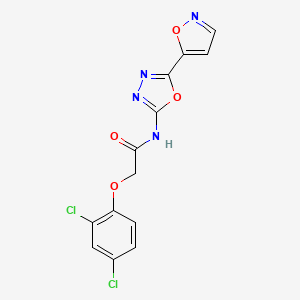
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of similar compounds. Benzamides are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . They are characterized by a benzamide moiety, which can be modified with different substituents to enhance specific properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of amines with carboxylic acid chlorides or sulfonyl chlorides in the presence of a base . For instance, substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide derivatives were synthesized using mesitylene sulfonyl chloride, ethylacetohydroxymate, and triethylamine in dimethylformamide, followed by a series of reactions including hydrolysis, amination, and reduction . Similarly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved by reacting salicylic acid with 4-aminopyridine in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography . For example, the structure of novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction and density functional theory (DFT) calculations . These studies provide detailed information on the molecular geometry, electronic properties, and potential reactive sites of the compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including recyclization, which can lead to the formation of new heterocyclic compounds . For instance, the recyclization of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones with benzoic acid hydrazides produced N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamides . These reactions can be exploited to create compounds with novel properties and potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzamide ring . For example, the luminescent properties of pyridyl substituted benzamides were found to be dependent on the polarity of the solvents, and they exhibited aggregation-enhanced emission and multi-stimuli-responsive properties . The antioxidant activity of benzamide derivatives can also be assessed using assays like the DPPH free radical scavenging test .
Aplicaciones Científicas De Investigación
Polymer Science Applications
Thermal polymerization techniques have been applied to synthesize hyperbranched aromatic polyamides, showcasing the potential of related benzamide compounds in creating new polymeric materials. These polyamides exhibit good solubility in common organic solvents and possess inherent viscosities indicative of their molecular weights, making them candidates for various industrial applications due to their chemical and physical properties (Yang, Jikei, & Kakimoto, 1999).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes involved in regulating gene expression. These inhibitors, such as MGCD0103, exhibit significant anticancer activities by inducing cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential in oncology (Zhou et al., 2008).
Materials Science and Luminescence
Benzamide derivatives have also been explored for their luminescent properties, particularly in the development of materials with aggregation-enhanced emission (AEE) characteristics. These materials are promising for applications in optoelectronics and bioimaging, due to their unique luminescent responses to different stimuli (Srivastava et al., 2017).
Antioxidant Properties
Research into benzamide derivatives has uncovered compounds with significant antioxidant activities, surpassing even well-known antioxidants like ascorbic acid in certain assays. This suggests potential applications in protecting against oxidative stress-related damage (Tumosienė et al., 2019).
Photosensitive Materials
The synthesis of photosensitive poly(benzoxazole) materials from precursors related to benzamide derivatives indicates their utility in photoresist applications for microfabrication processes, crucial for the semiconductor industry (Ebara, Shibasaki, & Ueda, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-21-13-14-22(27)25(21)17-8-6-7-16(15-17)23(28)24-19-11-4-5-12-20(19)29-18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLOKOGDUUSWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)
![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)


![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

